(3R)-3,7-Dimethyloct-7-enenitrile
Description
Properties
CAS No. |
65562-68-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-7-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3/t10-/m1/s1 |
InChI Key |
IZEVAEFFCNNIFP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCCC(=C)C)CC#N |
Canonical SMILES |
CC(CCCC(=C)C)CC#N |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Compound Relationships
(3R)-3,7-Dimethyloct-7-enenitrile belongs to a family of chiral monoterpenoid nitriles with significant structural similarity to commercially important compounds like Levocitrile® ((R)-3,7-Dimethyloct-6-enenitrile), which is produced by Takasago International Corporation. While the target compound has a terminal double bond at C7 position, its structural isomers with internal double bonds have been more extensively studied and commercialized due to their valuable olfactory properties.
Structure-Property Relationships
The (3R)-3,7-Dimethyloct-7-enenitrile differs from commercially available Levocitrile® in the position of the double bond. Levocitrile® features an internal double bond between C6 and C7, while our target compound has a terminal double bond at C7. This structural difference significantly impacts the chemical properties and synthetic pathways required for its preparation.
Related Compounds
Several structurally related compounds provide insights into potential synthesis routes:
| Compound | CAS Number | Key Structural Feature | Configuration |
|---|---|---|---|
| (E,3R)-3,7-dimethyloct-5-enenitrile | 101922985 | Double bond at C5-C6 | E, 3R |
| (R)-3,7-Dimethyloct-6-enenitrile (Levocitrile®) | 35931-93-2 | Double bond at C6-C7 | 3R |
| Citronellyl nitrile (±) | 51566-62-2 | Double bond at C6-C7 | Racemic |
| (R)-Citronellol | 1117-61-9 | Alcohol precursor | 3R |
General Synthetic Approaches to Chiral Nitriles
The synthesis of (3R)-3,7-Dimethyloct-7-enenitrile requires careful consideration of both the nitrile functional group formation and control of stereochemistry at the C3 position. Several general approaches can be adapted for this specific target.
Starting from Chiral Precursors
One of the most straightforward approaches is to begin with readily available chiral compounds that already possess the desired stereochemistry. (R)-Citronellol or its derivatives offer an excellent starting point due to their commercial availability and established R-configuration at C3.
Stereoselective Synthesis Routes
When starting from achiral precursors, stereoselective reactions can be employed to establish the required stereocenter. This typically involves either:
- Asymmetric catalytic transformations
- Enzyme-catalyzed reactions
- Resolution of racemic intermediates
Nitrile Formation Strategies
The nitrile functionality can be introduced through several methods:
- Dehydration of amides
- Substitution reactions of alkyl halides with cyanide
- Oxidative conversion of aldehydes to nitriles
- Ammoxidation of aldehydes
Specific Preparation Methods
Oxidative Ammoxidation of Citronellal
One of the most efficient methods for preparing (3R)-3,7-dimethyloct-7-enenitrile involves the ammoxidation of (R)-citronellal, followed by a double bond isomerization.
Reaction Scheme
The process involves treating (R)-citronellal with ammonia and an oxidant in the presence of a catalyst:
- Imine formation via reaction with ammonia
- Oxidation of the imine to nitrile
- Isomerization of the double bond position (typically requires a separate step)
Specific Procedure
Based on a process described for citronellyl nitrile synthesis:
- Mix (R)-citronellal with isopropanol in a reaction vessel
- Control the reaction temperature to -5 to 35°C
- Add a catalyst (typically copper, cobalt, silver, or vanadium salts)
- Add 25% ammonia water
- Add an oxidant (such as hydrogen peroxide, manganese dioxide, or lead nitrate) dropwise over 2-4 hours
- Neutralize the reaction mixture
- Recover the solvent and purify the product
This method can yield the nitrile product with over 83% yield and purity exceeding 97%. The stereochemistry of the starting material is retained during the transformation.
Reaction Conditions and Optimization
| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | -5 to 35°C | Higher temperatures decrease selectivity | Lower temperatures improve purity |
| Catalyst | Copper salts | Essential for reaction | May affect stereoselectivity |
| Oxidant Addition Rate | 2-4 hours | Slower addition improves yield | Affects side reactions |
| Solvent | Isopropanol | Impacts solubility | Influences work-up |
Synthesis via Dimethyldioxirane Oxidation of Hydrazones
A highly selective method for nitrile formation utilizes dimethyldioxirane as an oxidant for aldehyde N,N-dimethylhydrazones.
General Procedure
- Convert (R)-citronellal to its N,N-dimethylhydrazone
- Treat with dimethyldioxirane under mild conditions
- Perform double bond isomerization to obtain the target nitrile
This approach provides high yields under mild conditions and avoids harsh reagents. Studies have shown that the substituent effect on reaction rates, along with primary kinetic isotope effect determinations using PhCH=NNMe₂ and PhCD=NNMe₂, provide valuable mechanistic insights into this transformation.
Multi-Step Synthesis from (R)-Malic Acid
A more elaborate but highly stereocontrolled approach starts from commercially available (R)-malic acid.
Procedure Outline
- Reduction of (R)-malic acid with borane-dimethylsulfide complex to obtain the corresponding triol
- Selective protection of the diol with acetone and p-TsOH to furnish alcohol with the desired chirality
- Oxidation to the corresponding aldehyde
- Conversion to nitrile via one of the methods described above
- Installation of the required double bond at C7 position
This approach, though more steps, provides excellent control over stereochemistry and functional group installation.
Horner-Wadsworth-Emmons Approach
A synthetic strategy using organophosphorus chemistry can be adapted from methods used for similar molecules:
- Beginning with a suitable (R)-configured phosphonate
- Reaction with an appropriately functionalized aldehyde
- Nitrile introduction either before or after the olefination step
- Double bond manipulation to achieve the terminal olefin
This approach is particularly valuable when specific patterns of substituents are required.
Analysis of Stereochemical Control
The key challenge in preparing (3R)-3,7-Dimethyloct-7-enenitrile is maintaining the stereochemistry at the C3 position while performing the required functional group transformations.
Starting Material Selection
When using (R)-citronellol or (R)-citronellal as starting materials, the stereochemistry at C3 is already established with the correct configuration. These compounds are commercially available with optical rotation values of -12.0° to -6.0°, indicating good enantiomeric purity.
Reaction Conditions Impact on Stereochemistry
Certain reaction conditions, particularly those involving high temperatures or strong bases, can potentially lead to racemization at the C3 position. Careful control of reaction conditions is essential:
| Reaction | Racemization Risk | Mitigation Strategy |
|---|---|---|
| Oxidation | Low | Mild oxidants, low temperature |
| Nitrile Formation | Medium | Neutral conditions when possible |
| Double Bond Manipulation | Medium to High | Catalytic methods, mild conditions |
Analytical Methods for Stereochemical Purity
The stereochemical purity of the final product can be assessed through:
- Optical rotation measurements
- Chiral HPLC analysis
- NMR with chiral shift reagents
For (3R)-3,7-Dimethyloct-7-enenitrile, the expected optical rotation should be similar to related compounds like Levocitrile®, which has an optical rotation of -12.0° to -6.0°.
Process Optimization and Scale-Up Considerations
Catalyst Selection
For industrial preparation, catalyst selection has significant impacts on both yield and process economics:
| Catalyst Type | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Copper salts | Inexpensive, good selectivity | May require higher loading | 75-85% |
| Silver compounds | High activity, lower temperature | Costly, light sensitive | 80-90% |
| Homogeneous Pd catalysts | Excellent selectivity | Expensive, separation issues | 85-95% |
Industrial Production Parameters
When considering scale-up for industrial production, several factors become critical:
- Safety considerations for handling large quantities of oxidants and cyanide compounds
- Process economic factors including catalyst recovery
- Environmental impact of waste streams
- Quality control measurements
Based on related industrial processes, optimal conditions for large-scale production would likely include:
- Temperature control between 20-30°C
- Copper or iron-based catalysts
- Continuous flow conditions rather than batch processing
- In-line quality monitoring
Comparison of Preparation Methods
Each preparation method offers distinct advantages and limitations:
| Method | Yield | Stereoselectivity | Scalability | Reagent Accessibility | Number of Steps |
|---|---|---|---|---|---|
| Oxidative Ammoxidation | 83-90% | Excellent | Good | High | 1-2 |
| Hydrazone Oxidation | 85-95% | Excellent | Moderate | Moderate | 2-3 |
| From (R)-Malic Acid | 60-70% | Excellent | Limited | High | 5+ |
| Horner-Wadsworth-Emmons | 75-85% | Good | Moderate | Moderate | 3-4 |
Analytical Characterization
The prepared compound can be characterized using various analytical techniques:
Spectroscopic Data
Expected spectroscopic data for (3R)-3,7-Dimethyloct-7-enenitrile would include:
- ¹H NMR: Characteristic signals for terminal vinyl protons at approximately δ 4.7-5.0 ppm
- ¹³C NMR: Nitrile carbon signal at approximately δ 120 ppm
- IR: Strong C≡N stretching band at approximately 2240-2260 cm⁻¹
- Mass Spectrum: Molecular ion peak at m/z 151
Physical Properties
Based on related compounds, expected physical properties include:
- Appearance: Colorless liquid
- Molecular Weight: 151.26 g/mol
- Flash Point: Approximately 120°C
- LogP: Approximately 3.5-3.8
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Scientific Research Applications
(3R)-3,7-Dimethyloct-7-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3,7-Dimethyloct-7-enenitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The double bond may also participate in reactions that alter the compound’s structure and activity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Nitriles and Alkenes
Key Observations:
Functional Group Impact :
- (3R)-3,7-Dimethyloct-7-enenitrile shares its nitrile group with Geranyl Nitrile , both used in fragrance synthesis. However, the former’s branched alkene structure may confer distinct stereochemical interactions in catalytic processes compared to Geranyl Nitrile’s linear terpene backbone.
- In contrast, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () contains a carboxylic acid group, making it more polar and reactive in peptide coupling reactions compared to nitriles .
Chirality and Applications: The (3R)-configuration differentiates the target compound from non-chiral nitriles like Geranyl Nitrile. This enantiomeric specificity is critical in medicinal chemistry, as seen in 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylisonipecotic acid (), where stereochemistry affects receptor binding .
Thermal Stability :
Reactivity Comparisons:
- Nitrile Reduction : The target compound can be reduced to a primary amine, whereas 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () may undergo decarboxylation or halogenation reactions.
- Alkene Functionalization : The dimethylalkene moiety in (3R)-3,7-Dimethyloct-7-enenitrile allows for hydrogenation or epoxidation, contrasting with aromatic systems in indole derivatives ().
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3R)-3,7-Dimethyloct-7-enenitrile with enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric alkylation of α,β-diketoesters can yield nitriles with defined stereocenters . Purification via chromatography (e.g., silica gel or HPLC) and validation using polarimetry or chiral GC/MS are critical to confirm enantiomeric excess (ee) >98%.
Q. How should researchers handle (3R)-3,7-Dimethyloct-7-enenitrile to ensure safety in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use fume hoods to avoid inhalation (P261), wear nitrile gloves and goggles (P280), and store in airtight containers away from oxidizers. In case of skin contact, wash with soap and water immediately (H317) . Conduct risk assessments using SDS data and institutional protocols.
Q. What analytical techniques are essential for characterizing (3R)-3,7-Dimethyloct-7-enenitrile?
- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, IR spectroscopy to confirm nitrile functional groups (~2250 cm⁻¹), and GC-MS for purity assessment. For stereochemical confirmation, compare experimental optical rotation with literature values .
Advanced Research Questions
Q. How can surface adsorption properties of (3R)-3,7-Dimethyloct-7-enenitrile influence its reactivity in heterogeneous catalysis?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to study adsorption kinetics on model surfaces (e.g., silica or TiO₂). Control humidity and oxidant levels to simulate indoor/industrial environments. Data contradictions may arise from surface defects or competing reactions; replicate experiments under varied conditions to isolate variables .
Q. What challenges arise in quantifying trace amounts of (3R)-3,7-Dimethyloct-7-enenitrile in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ LC-MS/MS with deuterated internal standards to improve accuracy. Matrix effects (e.g., ion suppression) require validation via standard addition curves. For low-concentration detection (<1 ppm), solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity .
Q. How can computational modeling predict the environmental fate of (3R)-3,7-Dimethyloct-7-enenitrile?
- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rate constants (kOH) and biodegradation pathways. Validate models with experimental data from ozonolysis or photolysis studies. Discrepancies between predicted and observed half-lives may stem from unaccounted radical intermediates .
Q. What strategies optimize the regioselective functionalization of (3R)-3,7-Dimethyloct-7-enenitrile for derivatization studies?
- Methodological Answer : Target the nitrile group via Pd-catalyzed cyanation or employ Grignard reagents for α-alkylation. Monitor reaction progress using in-situ FTIR to detect intermediate formation. For conflicting regioselectivity reports, adjust solvent polarity (e.g., DMF vs. THF) to favor kinetic vs. thermodynamic control .
Data Contradiction Analysis Framework
- Example : Discrepancies in reported reaction yields for (3R)-3,7-Dimethyloct-7-enenitrile synthesis may stem from:
Research Design Table
| Objective | Method | Validation Criteria |
|---|---|---|
| Enantiopure synthesis | Asymmetric catalysis + HPLC | ee ≥98% (chiral GC) |
| Surface reactivity studies | ToF-SIMS + controlled humidity | Adsorption isotherm reproducibility |
| Trace quantification in biofluids | LC-MS/MS + SPME | Recovery rate 90-110% (spiked samples) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
